4-(Butylthio)aniline
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Overview
Description
4-(Butylthio)aniline is an organic compound with the molecular formula C10H15NS It consists of an aniline group substituted with a butylthio group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Butylthio)aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloronitrobenzene with butylthiol, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using reducing agents like iron powder and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Butylthio)aniline undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst or other reducing agents.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: this compound from 4-(Butylthio)nitrobenzene.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-(Butylthio)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(Butylthio)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The butylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)aniline
- 4-(Ethylthio)aniline
- 4-(Propylthio)aniline
Uniqueness
4-(Butylthio)aniline is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain can affect the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H15NS |
---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
4-butylsulfanylaniline |
InChI |
InChI=1S/C10H15NS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3 |
InChI Key |
LPOAFPIPCHFMQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)N |
Origin of Product |
United States |
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